3-(4-methoxyphenyl)-2H-1,4-benzoxazine
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Overview
Description
3-(4-methoxyphenyl)-2H-1,4-benzoxazine is an organic compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-methoxyphenyl)-2H-1,4-benzoxazine may also interact with various biological targets.
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been shown to possess various biological activities, affecting multiple pathways .
Pharmacokinetics
Similar compounds have been shown to undergo rapid but incomplete absorption, with an oral bioavailability in the range of 4-23% .
Result of Action
Similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The efficacy of similar compounds has been shown to be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyaniline with salicylaldehyde under acidic conditions to form an intermediate Schiff base, which then undergoes cyclization to yield the desired benzoxazine compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(4-methoxyphenyl)-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The benzoxazine ring can be reduced to form a corresponding amine.
Substitution: Electrophilic aromatic substitution can occur on the benzoxazine ring or the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of 3-(4-hydroxyphenyl)-2H-1,4-benzoxazine.
Reduction: Formation of this compound amine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
3-(4-methoxyphenyl)-2H-1,4-benzoxazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Comparison with Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Comparison: 3-(4-methoxyphenyl)-2H-1,4-benzoxazine is unique due to its benzoxazine ring structure, which imparts distinct chemical reactivity and stability compared to indole and imidazole derivatives. The presence of the methoxy group further enhances its potential for specific interactions and applications .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-17-12-8-6-11(7-9-12)14-10-18-15-5-3-2-4-13(15)16-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZBKCRWADDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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